molecular formula C7H3FN2O2S B13702247 4-Fluoro-3-nitrophenylisothiocyanate

4-Fluoro-3-nitrophenylisothiocyanate

Cat. No.: B13702247
M. Wt: 198.18 g/mol
InChI Key: IJSUQPCQESULFH-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrophenylisothiocyanate is a chemical compound with the molecular formula C7H3FN2O2S and a molecular weight of 198.17 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and bioconjugation . It is known for its reactivity and ability to form covalent bonds with various biomolecules, making it a valuable tool in biochemical assays and chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-nitrophenylisothiocyanate typically involves the reaction of 4-fluoro-3-nitroaniline with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the isothiocyanate group . The general reaction scheme is as follows:

4-Fluoro-3-nitroaniline+ThiophosgeneThis compound\text{4-Fluoro-3-nitroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} 4-Fluoro-3-nitroaniline+Thiophosgene→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Safety measures are also crucial due to the reactivity of thiophosgene and the potential hazards associated with its use .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-nitrophenylisothiocyanate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a metal catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.

    Reduction: Hydrogen gas and metal catalysts such as palladium on carbon (Pd/C) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

    Nucleophilic Substitution: Substituted phenylisothiocyanates.

    Reduction: 4-Fluoro-3-aminophenylisothiocyanate.

    Oxidation: Oxidized derivatives, though specific products depend on the conditions used.

Scientific Research Applications

4-Fluoro-3-nitrophenylisothiocyanate is widely used in scientific research due to its reactivity and versatility . Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-nitrophenylisothiocyanate involves its ability to form covalent bonds with nucleophilic groups on biomolecules . The isothiocyanate group reacts with primary amines, thiols, and hydroxyl groups, forming stable thiourea, thiocarbamate, and carbamate linkages, respectively. This reactivity underpins its use in bioconjugation and labeling applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-nitrophenylisothiocyanate is unique due to its specific reactivity with nucleophiles, making it particularly useful in bioconjugation and proteomics research. Its ability to form stable covalent bonds with a variety of functional groups sets it apart from other similar compounds .

Properties

Molecular Formula

C7H3FN2O2S

Molecular Weight

198.18 g/mol

IUPAC Name

1-fluoro-4-isothiocyanato-2-nitrobenzene

InChI

InChI=1S/C7H3FN2O2S/c8-6-2-1-5(9-4-13)3-7(6)10(11)12/h1-3H

InChI Key

IJSUQPCQESULFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])F

Origin of Product

United States

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